molecular formula C13H16ClNO4 B1271388 2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid CAS No. 669713-92-2

2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid

Cat. No. B1271388
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-UHFFFAOYSA-N
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Description

The compound "2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid" is a chemical of interest due to its potential applications in medicinal chemistry. It is related to a class of compounds that have been studied for their anti-inflammatory and immunosuppressive activities, as well as their utility in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, used to protect the amino functionality during the synthesis process.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a practical method for synthesizing a dipeptide mimetic with a tert-butoxycarbonylamino group has been developed, demonstrating the regioselective functionalization of ring nitrogens and amino groups . Additionally, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized, which include tert-amides, indicating the versatility of the tert-butoxycarbonyl group in synthesizing complex molecules with potential biological activity . Furthermore, the use of t-butyl 2,4,5-trichlorophenyl carbonate has been shown to react cleanly with amino acids to produce N-t-butoxycarbonyl amino acids, which are useful intermediates in peptide synthesis .

Molecular Structure Analysis

The molecular structure of "2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid" would include a tert-butoxycarbonyl group attached to an amino group, which is further connected to a 3-chlorophenyl moiety and an acetic acid group. The presence of the Boc group is significant as it influences the reactivity and stability of the molecule, making it suitable for further chemical transformations. The chlorophenyl group may also contribute to the molecule's potential biological activity by interacting with biological targets.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to participate in various chemical reactions, particularly as a protecting group in peptide synthesis. It can be introduced into amino acids using reagents such as t-butyl 2,4,5-trichlorophenyl carbonate . The Boc group can be removed under acidic conditions, allowing for the amino group to be deprotected and further reacted to form peptides. The chlorophenyl group in the molecule may also undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution, which could be utilized in the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid" are not detailed in the provided abstracts, we can infer from related compounds that it would likely be a solid at room temperature. The presence of the Boc group generally increases the hydrophobicity of the molecule, which could affect its solubility in various solvents. The molecule's stability, melting point, and reactivity would be influenced by the presence of the tert-butoxycarbonyl and chlorophenyl groups, as well as the acetic acid moiety .

Scientific Research Applications

Synthesis of Complex Amino Acids

The compound has applications in the synthesis of complex amino acids. Maity and Strömberg (2014) synthesized N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid, demonstrating its utility in producing intricate molecular structures (Maity & Strömberg, 2014).

Optimization in Environmental Protection

The compound plays a role in environmental protection through the degradation of harmful substances. Mehralipour and Kermani (2021) optimized a process using 2–4 Dichlorophenoxyacetic acid for environmental protection, showcasing the compound's relevance in environmental science (Mehralipour & Kermani, 2021).

Synthesis of Thiazolyl and Thioester Compounds

It's also used in the synthesis of thiazolyl and thioester compounds, as demonstrated by Yu-huan (2009) in the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester (Yu-huan, 2009).

Improved Selectivity in Removal of Protecting Groups

The compound is crucial in the selective removal of protecting groups in peptide synthesis. Bodanszky and Bodanszky (2009) demonstrated improved selectivity in removing the tert-butyloxycarbonyl group by using trifluoroacetic acid in the presence of specific diluents, highlighting its importance in synthetic chemistry (Bodanszky & Bodanszky, 2009).

properties

IUPAC Name

2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373531
Record name [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid

CAS RN

669713-92-2
Record name 3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(tert-Butoxycarbonyl)amino](3-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid
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